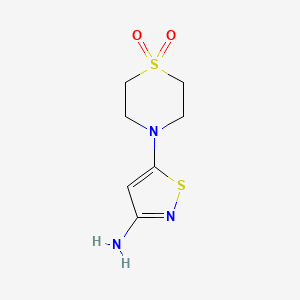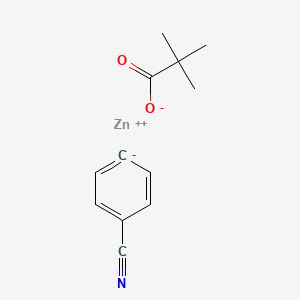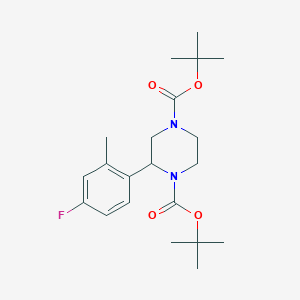
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the use of 3-chloroperbenzoic acid (MCPBA) in dichloromethane to oxidize the sulfur group in thiomorpholine . Another method involves the use of potassium permanganate for the oxidation reaction, followed by hydrolysis under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of industrial oxidizing agents to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form the 1,1-dioxide derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the C-2 position of the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: MCPBA, potassium permanganate.
Solvents: Dichloromethane, water, and alcohols.
Major Products Formed
Oxidation Products: Thiomorpholine 1,1-dioxide.
Substitution Products: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The compound’s thiazole ring is known to interact with bacterial enzymes, disrupting their normal function and leading to antimicrobial effects . The sulfur and nitrogen atoms in the ring structure play a crucial role in binding to the active sites of these enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide is unique due to its specific combination of the thiazole ring with the thiomorpholine 1,1-dioxide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H11N3O2S2 |
|---|---|
Molekulargewicht |
233.3 g/mol |
IUPAC-Name |
5-(1,1-dioxo-1,4-thiazinan-4-yl)-1,2-thiazol-3-amine |
InChI |
InChI=1S/C7H11N3O2S2/c8-6-5-7(13-9-6)10-1-3-14(11,12)4-2-10/h5H,1-4H2,(H2,8,9) |
InChI-Schlüssel |
JAKNVNNLCRTBNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCN1C2=CC(=NS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4R)-3-benzoyloxy-5-chloro-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14789164.png)
![4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14789167.png)

![2-amino-N-[(2-cyanophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14789174.png)









